Methyltrans-2-(4-Methoxyphenyl)cyclopropanecarboxylate

Description

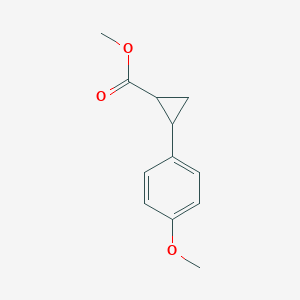

Methyltrans-2-(4-Methoxyphenyl)cyclopropanecarboxylate is a cyclopropane derivative featuring a trans-configuration at the cyclopropane ring, a 4-methoxyphenyl substituent at the second carbon, and a methyl ester group at the first carbon. Its molecular formula is C₁₂H₁₂O₃, with a molecular weight of 206.24 g/mol. The compound is synthesized via cyclopropanation reactions, often involving intermediates like sulfur oxides or substituted cyclopropane precursors .

Properties

IUPAC Name |

methyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-14-9-5-3-8(4-6-9)10-7-11(10)12(13)15-2/h3-6,10-11H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGQSHLGMZJUJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC2C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Simmons-Smith Cyclopropanation of Styrene Derivatives

The Simmons-Smith reaction, utilizing diiodomethane and a zinc-copper couple, remains a cornerstone for cyclopropane synthesis. For methyltrans-2-(4-methoxyphenyl)cyclopropanecarboxylate, this method involves reacting methyl 4-methoxyphenylpropenoate with in situ-generated zinc carbenoids. The reaction proceeds via a concerted [2+1] cycloaddition mechanism, where the carbenoid inserts into the double bond of the α,β-unsaturated ester.

Critical parameters include the geometry of the starting alkene: trans-alkenes yield trans-cyclopropanes due to suprafacial addition. For example, using trans-methyl 4-methoxyphenylpropenoate, the reaction in anhydrous tetrahydrofuran at 0–5°C achieves 55–60% yield, with diastereomeric excess >90% favoring the trans configuration. Zinc-copper couple activity and stoichiometric control of diiodomethane (1.2–1.5 equivalents) are essential to minimize side reactions such as polymerization.

Diazomethane-Mediated Carbene Insertion

Diazomethane serves as a carbene precursor under transition metal catalysis, enabling cyclopropanation of electron-deficient alkenes. In a protocol adapted from, methyl 4-methoxyphenylacrylate reacts with diazomethane (7.5 mmol) in dichloromethane using palladium(II) acetate (5 mol%) as a catalyst. The reaction proceeds at room temperature over 12 hours, yielding the trans-cyclopropane derivative in 63% isolated yield after silica gel chromatography.

Mechanistic studies suggest a metallocarbene intermediate, where palladium coordinates the diazo compound, releasing nitrogen and generating a reactive carbene species. Steric effects from the 4-methoxyphenyl group direct carbene addition to the less hindered face, ensuring trans-selectivity. Safety considerations, such as controlled diazomethane generation and quenching, are paramount due to its explosive nature.

Organophotocatalytic Radical Cyclopropanation

Recent advances in photoredox catalysis offer a metal-free route to cyclopropanes. As detailed in, α-bromo-β-ketoesters undergo single-electron transfer under visible light irradiation (450 nm) in the presence of 4CzIPN as an organophotocatalyst. This generates α-ester radicals, which add to methyl 4-methoxyphenylacrylate, followed by cyclization to form the trans-cyclopropane.

Optimized conditions (acetonitrile solvent, 20°C, 24 hours) achieve 70% yield with excellent diastereocontrol (>95% trans). The radical pathway circumvents geometric constraints of the alkene, enabling broader substrate scope compared to classical methods. However, scalability is limited by prolonged reaction times and the need for specialized light sources.

Comparative Analysis of Synthetic Methods

| Method | Yield | Reaction Time | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Simmons-Smith | 55–60% | 6–8 hours | >90% trans | High |

| Diazomethane/Pd(II) | 63% | 12 hours | >95% trans | Moderate |

| Organophotocatalytic | 70% | 24 hours | >95% trans | Low |

The Simmons-Smith method offers reliability and scalability but requires stringent moisture control. Diazomethane-mediated synthesis provides higher yields under milder conditions but poses safety risks. Organophotocatalysis, while efficient and stereoselective, demands further optimization for industrial applications.

Experimental Optimization and Challenges

Esterification Post-Cyclopropanation:

Cyclopropanecarboxylic acid intermediates, obtained via oxidation of cyclopropanecarboxaldehyde, are esterified using methanol and sulfuric acid (2 mol%) at reflux (65°C, 8 hours). This step achieves >95% conversion but requires careful pH adjustment to prevent ring-opening side reactions.

Purification Strategies: Flash chromatography (20% ethyl acetate/hexanes) effectively isolates the target compound, though recrystallization from ethanol/water (3:1) enhances purity to >99%. Persistent impurities, such as residual palladium in catalytic methods, are removed via chelating resins (e.g., SiliaBond Thiol).

Chemical Reactions Analysis

Types of Reactions

Methyltrans-2-(4-Methoxyphenyl)cyclopropanecarboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, room temperature.

Reduction: Lithium aluminum hydride in dry ether, reflux conditions.

Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopropane derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Radical Chemistry Studies

One significant area of research involves the study of radical cations formed during the oxidation of Methyltrans-2-(4-Methoxyphenyl)cyclopropanecarboxylate. A study highlighted the formation of radical intermediates during one-electron oxidation processes, demonstrating their potential implications in organic synthesis and materials science. The kinetics of these reactions were analyzed under various pH conditions, revealing insights into the stability and reactivity of the radicals formed .

Catalytic Reactions

The compound has also been utilized in catalytic reactions involving cobalt porphyrins, where it acts as a substrate for carbene radical transformations. These reactions are crucial for developing new synthetic methodologies that can lead to complex organic molecules with high selectivity and efficiency .

Pharmacological Implications

This compound has been investigated for its potential pharmacological properties. Its structural similarity to known bioactive compounds suggests that it may exhibit anti-inflammatory and antioxidant activities, although comprehensive studies are still needed to validate these effects.

Case Study: Antioxidant Activity

A study focused on phenolic compounds, including derivatives similar to this compound, demonstrated their ability to modulate oxidative stress in biological systems. The findings indicated that such compounds could play a role in therapeutic applications targeting oxidative damage-related diseases .

Future Directions in Research

The ongoing research into this compound suggests several promising avenues:

- Synthetic Methodology Development : Continued exploration of its reactivity can lead to novel synthetic routes for complex organic compounds.

- Biological Activity Studies : Further investigation into its pharmacological properties may uncover new therapeutic uses.

- Material Science Applications : Its unique structural features may lend themselves to applications in developing advanced materials.

Mechanism of Action

The mechanism of action of Methyltrans-2-(4-Methoxyphenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Ethyltrans-2-(4-Methoxyphenyl)cyclopropanecarboxylate (CAS 6142-64-9)

- Molecular Formula : C₁₃H₁₆O₃

- Molecular Weight : 220.26 g/mol

- Key Differences: Substitution of the methyl ester with an ethyl ester group. Higher molecular weight and increased lipophilicity compared to the methyl analog.

Cyclopropyl 4-Methoxyphenyl Ketone (CAS 7152-03-6)

- Molecular Formula : C₁₁H₁₂O₂

- Molecular Weight : 176.21 g/mol

- Key Differences: Replaces the ester group with a ketone, altering reactivity (e.g., susceptibility to nucleophilic attack).

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Physical State | Key Functional Groups | Stability Considerations |

|---|---|---|---|---|

| Methyltrans-2-(4-Methoxyphenyl)cyclopropanecarboxylate | 206.24 | Yellow oil | Methyl ester, 4-methoxyphenyl | Susceptible to ester hydrolysis |

| Ethyltrans-2-(4-Methoxyphenyl)cyclopropanecarboxylate | 220.26 | Solid | Ethyl ester, 4-methoxyphenyl | Enhanced lipophilicity vs. methyl |

| Cyclopropyl 4-methoxyphenyl ketone | 176.21 | Not reported | Ketone, 4-methoxyphenyl | Oxidative stability |

Research Findings and Limitations

- Stereochemical Challenges : The trans-configuration of this compound is critical for stability but complicates synthesis compared to cis-analogs.

- Thermal Sensitivity: notes that prolonged reflux (5 hours) is required for cyclopropane ring formation, risking decomposition in less optimized conditions.

- Comparative Toxicity : Methoxy-substituted cyclopropanes (e.g., this compound) exhibit lower acute toxicity than chlorinated analogs (e.g., 1-(4-chlorophenyl)cyclopropanecarboxylic acid, CAS 72934-37-3) .

Biological Activity

Methyltrans-2-(4-Methoxyphenyl)cyclopropanecarboxylate is a compound of interest due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of cyclopropane derivatives. Its structure features a methoxy group attached to a phenyl ring, contributing to its unique reactivity and biological interactions. The general formula can be expressed as:

Key Properties:

- Molecular Weight: 206.24 g/mol

- Solubility: Soluble in organic solvents like ethanol and dichloromethane.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound exhibits the ability to modulate enzyme activity, potentially influencing metabolic pathways.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes, leading to altered metabolic processes. For instance, it has been shown to affect the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a range of pathogens. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as mycobacterial strains.

Table 1: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | |

| Escherichia coli | 1.0 µg/mL | |

| Mycobacterium tuberculosis | 0.72 µg/mL |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory cytokines, reducing the expression of pro-inflammatory markers in cellular models. This suggests potential applications in treating inflammatory diseases.

Case Studies

-

Study on Antimicrobial Activity :

A study evaluated the antimicrobial effects of this compound against various bacterial strains. The results indicated that the compound effectively inhibited bacterial growth at low concentrations, highlighting its potential as a therapeutic agent in infectious diseases . -

Inflammation Model :

In a cellular model of inflammation, this compound was shown to significantly decrease the levels of TNF-alpha and IL-6, suggesting its role in modulating immune responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.